Cas no 1309081-45-5 (trans-3-aminotetrahydropyran-4-ol)

trans-3-Aminotetrahydropyran-4-ol is a chiral heterocyclic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid tetrahydropyran ring structure enhances stereochemical stability, while the trans configuration ensures precise spatial orientation for selective reactivity. The compound is particularly valuable in the synthesis of bioactive molecules, including peptidomimetics and glycosidase inhibitors, due to its ability to mimic sugar moieties and participate in hydrogen bonding. High purity and well-defined stereochemistry make it suitable for asymmetric synthesis and medicinal chemistry research. Its balanced hydrophilicity and lipophilicity further contribute to its utility in drug design.
trans-3-aminotetrahydropyran-4-ol structure
1309081-45-5 structure
Product name:trans-3-aminotetrahydropyran-4-ol
CAS No:1309081-45-5
MF:C5H11NO2
Molecular Weight:117.1463
MDL:MFCD28119122
CID:2770049
PubChem ID:72207589

trans-3-aminotetrahydropyran-4-ol 化学的及び物理的性質

名前と識別子

    • (3R,4R)-3-aminooxan-4-ol
    • (3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol
    • (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
    • 2-Amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol
    • trans-3-Aminotetrahydro-2H-pyran-4-ol
    • (3R,4R)-3-Amino-4-hydroxytetrahydropyran
    • cis-3-amino-4-hydroxy-tetrahydropyran
    • AMY16933
    • PB31273
    • SB22096
    • (3R,4R)-3-Amino-tetrahydro-pyran-4-ol
    • (3R,4R)-3-AMINOTETRAHYDROPYRAN-4-OL
    • trans-3-Amino-tetrahydro-pyran-4-ol
    • trans-3-aminotetrahydropyran-4-ol
    • D-threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-; 2-Amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol; (3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol
    • 1350734-61-0
    • MFCD20502271
    • 1309081-45-5
    • rac-(3R,4R)-3-aminooxan-4-ol
    • SCHEMBL14780243
    • DB-227101
    • AS-34962
    • CS-0053305
    • MFCD28119122
    • W11754
    • EN300-343219
    • AKOS025291339
    • 2-amino-1,5-anhydro-2,4-dideoxy-threo-pentitol
    • KUCSFTQJADYIQH-RFZPGFLSSA-N
    • MDL: MFCD28119122
    • インチ: 1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
    • InChIKey: KUCSFTQJADYIQH-RFZPGFLSSA-N
    • SMILES: O1C([H])([H])C([H])([H])[C@]([H])([C@@]([H])(C1([H])[H])N([H])[H])O[H]

計算された属性

  • 精确分子量: 117.078978594 g/mol
  • 同位素质量: 117.078978594 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 76.8
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.3
  • トポロジー分子極性表面積: 55.5
  • 分子量: 117.15

trans-3-aminotetrahydropyran-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8025-250G
trans-3-aminotetrahydropyran-4-ol
1309081-45-5 97%
250g
¥ 66,580.00 2023-03-31
Chemenu
CM325973-250mg
Trans-3-aminotetrahydro-2H-pyran-4-ol
1309081-45-5 95%+
250mg
$89 2022-06-13
eNovation Chemicals LLC
D605554-5G
Trans-3-aminotetrahydro-2H-pyran-4-ol
1309081-45-5 97%
5g
$720 2024-07-21
Chemenu
CM325973-5g
Trans-3-aminotetrahydro-2H-pyran-4-ol
1309081-45-5 95%+
5g
$537 2022-06-13
Chemenu
CM325973-1g
Trans-3-aminotetrahydro-2H-pyran-4-ol
1309081-45-5 95%+
1g
$194 2021-08-18
Chemenu
CM325973-25g
Trans-3-aminotetrahydro-2H-pyran-4-ol
1309081-45-5 95%+
25g
$1940 2021-08-18
eNovation Chemicals LLC
D605554-1G
Trans-3-aminotetrahydro-2H-pyran-4-ol
1309081-45-5 97%
1g
$250 2024-07-21
Enamine
EN300-343219-0.05g
rac-(3R,4R)-3-aminooxan-4-ol
1309081-45-5
0.05g
$262.0 2023-09-03
Enamine
EN300-343219-2.5g
rac-(3R,4R)-3-aminooxan-4-ol
1309081-45-5
2.5g
$485.0 2023-09-03
1PlusChem
1P00A0B6-25g
Trans-3-aMinotetrahydro-2H-pyran-4-ol
1309081-45-5 97.00%
25g
$2197.00 2023-12-22

trans-3-aminotetrahydropyran-4-ol 関連文献

trans-3-aminotetrahydropyran-4-olに関する追加情報

trans-3-Aminotetrahydropyran-4-ol (CAS No. 1309081-45-5): A Versatile Compound in Chemical and Pharmaceutical Research

trans-3-Aminotetrahydropyran-4-ol (CAS No. 1309081-45-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, also known as trans-3-amino-tetrahydro-2H-pyran-4-ol, is a chiral molecule with a six-membered ring containing both an amino and a hydroxyl group. Its structural characteristics make it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds.

The chemical structure of trans-3-Aminotetrahydropyran-4-ol is characterized by a tetrahydropyran ring with an amino group at the 3-position and a hydroxyl group at the 4-position. The presence of these functional groups imparts the molecule with a range of chemical reactivity and biological activity. The chiral nature of the compound also makes it valuable for enantioselective synthesis, where the ability to control the stereochemistry of the product is crucial.

In recent studies, trans-3-Aminotetrahydropyran-4-ol has been explored for its potential as a precursor in the synthesis of various pharmaceuticals. One notable application is in the development of novel antiviral agents. Researchers have synthesized derivatives of this compound that exhibit potent antiviral activity against a range of viruses, including influenza and HIV. The ability to modify the amino and hydroxyl groups allows for the fine-tuning of these derivatives to optimize their pharmacological properties, such as potency, selectivity, and bioavailability.

Beyond antiviral applications, trans-3-Aminotetrahydropyran-4-ol has also shown promise in the field of neuropharmacology. Studies have demonstrated that certain derivatives of this compound can modulate neurotransmitter systems, making them potential candidates for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to design molecules with specific interactions at neurotransmitter receptors is a key advantage of using trans-3-Aminotetrahydropyran-4-ol as a starting material.

The synthetic versatility of trans-3-Aminotetrahydropyran-4-ol has also been leveraged in the development of new materials. For example, researchers have used this compound to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics, automotive, and aerospace.

In addition to its synthetic applications, trans-3-Aminotetrahydropyran-4-ol has been studied for its biological activity. Recent research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a potential lead compound for the development of new drugs targeting metabolic disorders such as diabetes and obesity. The ability to modulate enzyme activity through small molecule inhibitors is a critical aspect of drug discovery and development.

The safety profile of trans-3-Aminotetrahydropyran-4-ol is another important consideration in its use as a building block for pharmaceuticals and other applications. Toxicity studies have generally shown that this compound is well-tolerated at therapeutic concentrations, although further research is needed to fully understand its long-term effects. The low toxicity profile makes it an attractive candidate for further development.

In conclusion, trans-3-Aminotetrahydropyran-4-ol (CAS No. 1309081-45-5) is a versatile compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure, synthetic versatility, and biological activity make it an important molecule for scientists working in various fields. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of new drugs and materials.

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